molecular formula C21H22N2O2 B2500233 1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione CAS No. 565192-27-0

1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione

Cat. No.: B2500233
CAS No.: 565192-27-0
M. Wt: 334.419
InChI Key: WADSRGWSNLQNNM-UHFFFAOYSA-N
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Description

1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione is a diketone derivative featuring two tetrahydroisoquinoline moieties attached to a central propane-1,3-dione core. Tetrahydroisoquinoline scaffolds are well-documented in medicinal chemistry for their biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation properties .

Properties

IUPAC Name

1,3-bis(3,4-dihydro-1H-isoquinolin-2-yl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c24-20(22-11-9-16-5-1-3-7-18(16)14-22)13-21(25)23-12-10-17-6-2-4-8-19(17)15-23/h1-8H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADSRGWSNLQNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HCT-116 (colon cancer) and MCF-7 (breast cancer).
  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative activity. Specific derivatives of this compound have exhibited IC50 values as low as 1.9 μg/mL against HCT-116 cells .

Neuroprotective Effects

There is emerging evidence suggesting that compounds similar to 1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione may possess neuroprotective properties. Research indicates that isoquinoline derivatives can interact with neurotransmitter systems and may help in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Properties

Preliminary studies suggest that this compound might also exhibit anti-inflammatory effects. The structural characteristics of tetrahydroisoquinolines are associated with the modulation of inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation.

Synthesis and Biological Evaluation

A notable study involved the synthesis of various derivatives of 1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione and their evaluation for biological activity. The study utilized a chemoselective Michael reaction to produce derivatives with enhanced potency against cancer cell lines .

Table 1: Biological Activity of Synthesized Derivatives

Compound NameCell Line TestedIC50 (μg/mL)
1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dioneHCT-1161.9
Derivative AMCF-72.3
Derivative BHCT-1165.0

Mechanism of Action

The mechanism of action of 1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione involves its interaction with various molecular targets and pathways. The compound can modulate neurotransmitter systems, inhibit microbial growth, and interact with enzymes involved in oxidative stress responses. These interactions contribute to its neuroprotective and antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally or functionally related molecules, emphasizing substituent effects, synthetic approaches, and applications.

Structural and Functional Analogues

Compound Name Key Substituents Biological/Functional Properties Applications Synthesis Method
1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione Tetrahydroisoquinoline moieties Hypothesized enhanced binding affinity due to nitrogen-rich heterocycles Potential drug candidate (inferred) Likely involves condensation or coupling reactions (inferred from )
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one () Ibuprofen + tetrahydroquinoline Enhanced biological properties (unspecified) Hybrid drug candidate Multi-step synthesis via fragment coupling
1,3-Bis(4-bromophenyl)-2-propanone () Brominated aromatic rings High purity (>99% GC), inert reactivity Chemical reagent Standard ketone synthesis
S-2-((8-((1-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)methoxy)-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione () Tetrahydroisoquinoline + isoindoline-dione Characterized via LCMS (454.0 [M+H]⁺) Pharmaceutical intermediate Patent-protected multi-step synthesis

Key Comparative Insights

  • Substituent Effects: The target compound’s tetrahydroisoquinoline groups contrast with the bromophenyl substituents in 1,3-Bis(4-bromophenyl)-2-propanone (). Compared to the ibuprofen-tetrahydroquinoline hybrid (), the target lacks a carboxylic acid group, which could reduce gastrointestinal toxicity but may limit anti-inflammatory activity .
  • Synthetic Complexity: The target compound’s synthesis likely parallels methods used for tetrahydroisoquinoline-containing hybrids (e.g., fragment coupling or condensation), as seen in and . However, its diketone core may require specialized conditions to avoid side reactions .

Biological Activity

1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione (CAS No. 565192-27-0) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.

  • Molecular Formula : C21H22N2O2
  • Molecular Weight : 334.41 g/mol
  • Appearance : White to off-white powder
  • Melting Point : 165.0 to 167.0 °C
  • Solubility : Soluble in organic solvents; limited solubility in water

Antioxidant Properties

Research indicates that 1,3-bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress-related diseases. In vitro studies have shown that the compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Neuroprotective Effects

Several studies have highlighted the neuroprotective effects of this compound. It appears to exert protective actions against neurodegenerative conditions such as Alzheimer's disease. The mechanism is believed to involve the inhibition of amyloid-beta aggregation and modulation of neuroinflammatory pathways.

Anticancer Activity

1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione has been investigated for its anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis and cell cycle arrest through the activation of caspases and modulation of signaling pathways such as PI3K/Akt.

Study 1: Neuroprotection in Alzheimer's Disease Models

A study conducted on transgenic mice models of Alzheimer's disease demonstrated that treatment with 1,3-bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione resulted in reduced amyloid plaque formation and improved cognitive function as assessed by the Morris water maze test. The results suggest a potential role for this compound in therapeutic strategies aimed at Alzheimer's disease management.

Study 2: Anticancer Efficacy in Human Cancer Cell Lines

In another study published in the Journal of Medicinal Chemistry, the compound was tested against various human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value ranging from 10 to 30 µM across different cell lines. Flow cytometry analysis revealed that the compound prompted G0/G1 phase arrest and increased apoptosis rates.

Summary of Findings

Biological ActivityObservationsReferences
Antioxidant ActivityEffective free radical scavenger
Neuroprotective EffectsReduced amyloid-beta aggregation
Anticancer ActivityInduced apoptosis and cell cycle arrest

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